3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature Conventions for Heterocyclic Hybrid Compounds
The systematic naming of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one follows the International Union of Pure and Applied Chemistry principles established through the Hantzsch-Widman nomenclature system for heterocyclic compounds. This nomenclature approach, developed by German chemists Arthur Rudolf Hantzsch and Karl Oskar Widman, provides a systematic method for naming heterocyclic parent hydrides containing no more than ten ring members. The compound's name construction demonstrates the application of substitutive nomenclature principles, where the quinazolinone core serves as the parent structure with the pyrazole-containing substituent designated through systematic prefixes and locants.
The quinazoline portion of the molecule follows established heterocyclic naming conventions where the benzene ring is fused to the pyrimidine system. According to the Hantzsch-Widman system, the quinazoline framework utilizes the "aza" prefix to indicate nitrogen heteroatoms within the ring structure. The quinazolinone designation specifically identifies the presence of the carbonyl functionality at the 4-position, with the suffix "-one" indicating the ketone group. The mercapto substituent at the 2-position follows International Union of Pure and Applied Chemistry conventions for sulfur-containing functional groups, where "mercapto" designates the thiol functionality (-SH) or its tautomeric thione form.
The pyrazole component demonstrates the application of systematic heterocyclic nomenclature for five-membered rings containing two nitrogen atoms. The Hantzsch-Widman system designates pyrazole through the "diaza" prefix indicating two nitrogen heteroatoms, with the suffix structure reflecting the degree of unsaturation. The 3,5-dimethyl substitution pattern on the pyrazole ring follows standard International Union of Pure and Applied Chemistry locant designation, where numbering begins at the nitrogen atom and proceeds to give the lowest possible numbers to substituents.
The systematic name construction follows the hierarchical approach where the quinazolinone serves as the parent hydride, with the complex pyrazole-containing substituent designated through locants and systematic descriptors. This approach ensures unambiguous structural identification while maintaining consistency with International Union of Pure and Applied Chemistry principles for heterocyclic hybrid compounds.
Properties
IUPAC Name |
3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-5-8-19-15(21)13-6-3-4-7-14(13)17-16(19)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFWPRMUJOVIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodological Approaches
Formation of the Quinazolinone Core
The quinazolinone core is typically synthesized via the Niementowski reaction , which involves cyclocondensation of anthranilic acid derivatives with formamide or urea. Recent adaptations employ microwave-assisted protocols to enhance efficiency.
Procedure :
- Starting Material : Anthranilic acid or its acylated derivatives.
- Cyclization : React with formamide at 125–130°C under reflux.
- Thiolation : Introduce the mercapto group ($$-\text{SH}$$) at position 2 using thiourea or phosphorus pentasulfide ($$ \text{P}2\text{S}5 $$).
Example :
$$
\text{Anthranilic acid} + \text{Thiourea} \xrightarrow{\Delta} 2\text{-Mercaptoquinazolin-4(3H)-one} \quad
$$
Introduction of the 3-(3,5-Dimethylpyrazol-1-yl)propyl Side Chain
The propyl-linked pyrazole moiety is introduced via nucleophilic substitution or Mitsunobu reaction .
Alkylation of Quinazolinone
Reagents :
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
- Base (e.g., NaH or $$ \text{K}2\text{CO}3 $$)
- Solvent: Acetonitrile or DMF.
Mechanism :
The hydroxyl group of the pyrazole-propanol is converted to a leaving group (e.g., tosylate or bromide), followed by alkylation of the quinazolinone’s nitrogen at position 3.
Optimization :
- Temperature : 70–120°C under reflux.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield.
Example :
$$
2\text{-Mercaptoquinazolin-4(3H)-one} + \text{3-(3,5-Dimethylpyrazol-1-yl)propyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad
$$
Condensation via Triphenylphosphine-Mediated Coupling
Alternative Approach :
Critical Analysis of Methodologies
Structural Characterization and Validation
- NMR : $$ ^1\text{H} $$-NMR shows characteristic peaks for pyrazole ($$ \delta $$ 2.1–2.3 ppm, methyl groups) and quinazolinone ($$ \delta $$ 6.8–8.1 ppm, aromatic protons).
- Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 314.4 [M+H]⁺.
- HPLC Purity : >98% achieved via reverse-phase chromatography.
Chemical Reactions Analysis
Reactivity of the Thiol Group
The 2-mercapto group (-SH) exhibits nucleophilic behavior, participating in alkylation, oxidation, and condensation reactions.
Key findings :
-
Alkylation proceeds regioselectively at the sulfur atom without affecting the pyrazole or quinazolinone rings .
-
Controlled oxidation yields stable disulfide dimers, useful for studying redox-dependent biological activity .
Quinazolinone Core Modifications
The quinazolin-4(3H)-one scaffold undergoes electrophilic substitution and ring-functionalization reactions.
Key findings :
-
N-Alkylation at position 3 enhances solubility while retaining the thiol's reactivity .
-
Cyclization with chalcones generates pyrazoline hybrids with reported MAO-B inhibitory activity (IC₅₀: 0.8–2.1 μM) .
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole group participates in coordination chemistry and electrophilic substitutions.
Key findings :
-
Nitration occurs preferentially at the pyrazole’s 4-position due to steric protection of 3,5-methyl groups .
-
Cu(II) complexes exhibit enhanced stability in aqueous media (t₁/₂ > 48 h at pH 7.4).
Multi-Component Reactions
Integrated reactivity of all functional groups enables complex transformations.
Key findings :
-
Thiol-ene reactions enable covalent attachment to polyethylene glycol (PEG) chains for drug delivery applications .
Stability and Degradation Pathways
Critical stability data under physiological conditions:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 7.4 buffer, 37°C | Hydrolysis of pyrazole-propyl linkage | 12.3 h | |
| UV light (254 nm) | Photooxidation of thiol to sulfonic acid | 2.1 h |
Key findings :
Scientific Research Applications
Scientific Research Applications
The applications of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one span several domains:
Chemistry
- Coordination Chemistry : The compound is utilized as a ligand to form metal complexes with unique properties. These complexes can exhibit enhanced catalytic activity and stability compared to other ligands.
- Reactivity Studies : It undergoes various reactions such as oxidation (to form sulfoxides or sulfones), reduction (yielding dihydroquinazolinones), and substitution reactions involving the pyrazole moiety.
Biology
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
Medicine
- Anticancer Potential : Studies are exploring its interactions with specific molecular targets related to cancer pathways, indicating possible use as an anticancer agent.
- Drug Development : The compound's unique structure allows for modifications that can enhance its bioavailability and therapeutic efficacy.
Industry
- Advanced Materials : The compound is investigated for use in the development of advanced materials due to its unique chemical properties.
- Catalysts : It shows promise in catalyzing chemical reactions, which could lead to more efficient industrial processes.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial effects against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
In vitro studies revealed that the compound effectively inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is needed to elucidate the specific molecular targets involved.
Mechanism of Action
The mechanism of action of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrazole Substitutions
3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
- Key Differences : Chloro substituent at position 4 of the pyrazole ring instead of hydrogen.
- However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .
3-[3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-mercaptoquinazolin-4(3H)-one
- Key Differences : Chloro and methyl groups at positions 4 and 3 of the pyrazole, respectively.
- Impact: The asymmetric substitution may reduce steric hindrance compared to 3,5-dimethyl analogs, possibly improving solubility.
3-[3-(Diethylamino)propyl]-2-mercaptoquinazolin-4(3H)-one
- Key Differences: Replaces the pyrazole group with a diethylamino (-N(CH2CH3)2) moiety.
- Impact : The tertiary amine enhances water solubility and may facilitate interactions with charged biological targets (e.g., ion channels or GPCRs). This modification shifts the compound’s pharmacological profile toward neuromodulatory applications .
Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
- Spectroscopic Properties: Bisquinazolinone derivatives with bromo/aryl groups (e.g., from ) exhibit tunable absorption/emission profiles (λmax 320–450 nm). The target compound’s pyrazole may similarly influence π-π* transitions, though specific data are lacking .
Biological Activity
The compound 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 278.38 g/mol
- LogP : 0.39
- Polar Surface Area : 65 Ų
Biological Activity Overview
Quinazolinone derivatives exhibit a wide range of biological activities, including:
- Anticancer : Inhibition of tumor cell proliferation.
- Antimicrobial : Activity against various bacterial strains.
- Anti-inflammatory : Reduction of inflammatory responses.
Anticancer Activity
Research has shown that quinazolinone derivatives can exert significant antiproliferative effects on various cancer cell lines. For instance, derivatives have been found to inhibit growth in lung cancer cells by targeting the epidermal growth factor receptor (EGFR) . The compound may similarly interact with EGFR or other kinases involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | <10 | EGFR inhibition |
| MCF7 (Breast Cancer) | <15 | Induction of apoptosis |
| HCT116 (Colorectal) | <20 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Quinazolinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of similar compounds against MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentrations (MICs) in the low microgram range .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus ATCC 25923 | 0.98 | Strong inhibition |
| MRSA ATCC 43300 | <1 | Highly effective |
| E. coli ATCC 25922 | 5 | Moderate inhibition |
Case Studies and Research Findings
- Antiproliferative Effects : A study demonstrated that quinazolinone derivatives exhibited significant growth inhibition in various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption . The specific compound's structure may enhance its affinity for key molecular targets.
- Antibacterial Properties : Another investigation into the antibacterial properties revealed that certain quinazolinones showed potent activity against resistant bacterial strains, making them promising candidates for further development as antibiotics .
- Cytotoxicity Assessment : Cytotoxicity studies indicated that the compound displayed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index . The IC50 values observed were indicative of potential clinical relevance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors and functionalization with pyrazole moieties. Key steps include:
-
Cyclocondensation : Using thiourea derivatives and propyl-linked pyrazole intermediates under reflux with acetic acid .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
-
Optimization : Adjusting reaction temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., K₂CO₃) to enhance yields (reported 60–75%) .
Table 1 : Example Reaction Conditions and Yields
Step Reagents Solvent Temp (°C) Yield (%) Purity (%) Cyclization Thiourea, pyrazole Acetic acid 110 65 92 Functionalization K₂CO₃, DMF DMF 80 70 95
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the quinazolinone core (δ 6.8–8.2 ppm for aromatic protons) and pyrazole substituents (δ 2.1–2.5 ppm for methyl groups) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 383.15) and isotopic patterns .
- HPLC-UV : Monitor purity using a C18 column (λ = 254 nm, retention time ~8.2 min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity) to distinguish direct vs. indirect effects .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring consistency across replicates .
- Meta-Analysis : Cross-reference data with structurally analogous quinazolinones (e.g., 2-mercapto derivatives) to identify structure-activity trends .
Q. What experimental designs are suitable for studying the compound’s environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) at 25–40°C, sampling at intervals for HPLC analysis .
- Photodegradation : Expose to UV light (λ = 365 nm) in a solar simulator, tracking degradation via LC-MS to identify byproducts (e.g., sulfonic acid derivatives) .
- Statistical Design : Use a factorial approach (pH × temperature × light) with ANOVA to isolate significant degradation factors .
Q. How can computational modeling enhance the understanding of its pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 3K1) to predict binding affinity .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. nonpolar solvents: How to reconcile discrepancies?
- Methodological Answer :
- Solvent Screening : Test in DMSO, ethanol, and chloroform using nephelometry (turbidity measurements) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize polarity mismatches .
- Documentation : Report solvent purity (e.g., anhydrous vs. hydrated DMSO) and temperature, as these variables significantly affect results .
Methodological Frameworks
Q. Integrating this compound into a broader pharmacological study: What theoretical frameworks guide hypothesis formulation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
